[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride
Overview
Description
The compound “[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, a pyrimidine ring, and an iodine atom. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The iodine atom is likely attached to the pyrimidine ring at the 5-position, given the name of the compound.Scientific Research Applications
Chemical Synthesis and Characterization
- A study by Schmidt and Hetzheim (1997) explored the nucleophilic substitution on 2,4,6-trichloropyrimidine, which is a process relevant to the synthesis of compounds similar to 5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride. They discussed the formation of various hetarenium salts and their properties, including stabilization through different ions (Schmidt & Hetzheim, 1997).
Synthesis in Heterocyclic Chemistry
- Tumkevičius and Masevičius (2004, 2007) conducted studies on the synthesis of heterocyclic compounds involving pyrrolopyrimidines, a class that includes derivatives related to the compound of interest. These works highlight methodologies in synthesizing complex heterocyclic systems, which is relevant to understanding the synthesis of 5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride (Tumkevičius & Masevičius, 2004), (Tumkevičius & Masevičius, 2007).
Applications in Medicinal Chemistry
- The synthesis and evaluation of pyrimidine derivatives for their potential as antiproliferative agents were studied by Atapour-Mashhad et al. (2017). This research provides insights into the use of pyrimidine derivatives in the field of cancer research, which may relate to the medical research applications of the compound (Atapour-Mashhad et al., 2017).
Biological Activity
- Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated them for anticancer and anti-5-lipoxygenase activities. This study provides a context for understanding the biological activities of pyrimidine derivatives, which may be relevant to the research applications of 5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride (Rahmouni et al., 2016).
Properties
IUPAC Name |
5-iodo-N,N-dimethyl-4-(1-methylpyrrolidin-2-yl)pyrimidin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IN4.ClH/c1-15(2)11-13-7-8(12)10(14-11)9-5-4-6-16(9)3;/h7,9H,4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMGPVQFKALQJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=NC(=NC=C2I)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClIN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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